molecular formula C19H18ClNO3 B214546 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

货号 B214546
分子量: 343.8 g/mol
InChI 键: GXXCHGBSDFICIA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one, also known as RO-20-1724, is a selective phosphodiesterase (PDE) inhibitor. It is commonly used in scientific research to study the biochemical and physiological effects of PDE inhibition.

作用机制

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one selectively inhibits PDE4, which is primarily found in immune cells, smooth muscle cells, and neurons. PDE4 inhibition increases the levels of cyclic AMP (cAMP), which activates protein kinase A (PKA) and leads to a variety of downstream effects. These effects include smooth muscle relaxation, inhibition of platelet aggregation, modulation of immune cell function, and enhancement of learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one are primarily due to its inhibition of PDE4 and subsequent increase in cAMP levels. In smooth muscle cells, cAMP activates PKA, which leads to the phosphorylation of myosin light chain kinase (MLCK) and subsequent smooth muscle relaxation. In platelets, cAMP inhibits the activation of phospholipase C (PLC) and subsequent platelet aggregation. In immune cells, cAMP modulates a variety of signaling pathways and can lead to the suppression of inflammation. In the brain, cAMP/PKA signaling plays an important role in learning and memory.

实验室实验的优点和局限性

One advantage of using 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its selectivity for PDE4. This allows researchers to study the specific effects of PDE4 inhibition without the confounding effects of inhibiting other PDE isoforms. Another advantage is its well-established mechanism of action and biochemical and physiological effects. This allows researchers to design experiments with a clear understanding of the expected outcomes.
One limitation of using 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its relatively low potency compared to other PDE4 inhibitors. This can make it difficult to achieve the desired level of PDE4 inhibition without affecting other PDE isoforms. Another limitation is its relatively short half-life, which can make it difficult to maintain consistent levels of PDE4 inhibition over long periods of time.

未来方向

There are several future directions for research involving 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one. One direction is the development of more potent and selective PDE4 inhibitors. This would allow researchers to achieve higher levels of PDE4 inhibition without affecting other PDE isoforms. Another direction is the use of 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one in animal models of disease to study the effects of PDE4 inhibition on disease progression. Finally, the use of 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one in combination with other drugs or therapies could lead to the development of novel treatments for a variety of diseases.

合成方法

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. The second step involves the reaction of 4-chlorophenylacetyl chloride with ethyl 3-hydroxyindole-2-carboxylate to form ethyl 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyindole-2-carboxylate. The final step involves the reaction of ethyl 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyindole-2-carboxylate with isopropylamine to form 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one.

科学研究应用

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is commonly used in scientific research to study the biochemical and physiological effects of PDE inhibition. PDEs are enzymes that degrade cyclic nucleotides, which play important roles in signal transduction pathways. By inhibiting PDEs, 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one increases the levels of cyclic nucleotides, which can lead to a variety of effects depending on the specific PDE isoform inhibited. 3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been used to study the effects of PDE inhibition on smooth muscle relaxation, platelet aggregation, immune cell function, and learning and memory.

属性

产品名称

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

分子式

C19H18ClNO3

分子量

343.8 g/mol

IUPAC 名称

3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propan-2-ylindol-2-one

InChI

InChI=1S/C19H18ClNO3/c1-12(2)21-16-6-4-3-5-15(16)19(24,18(21)23)11-17(22)13-7-9-14(20)10-8-13/h3-10,12,24H,11H2,1-2H3

InChI 键

GXXCHGBSDFICIA-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Cl)O

规范 SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Cl)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。